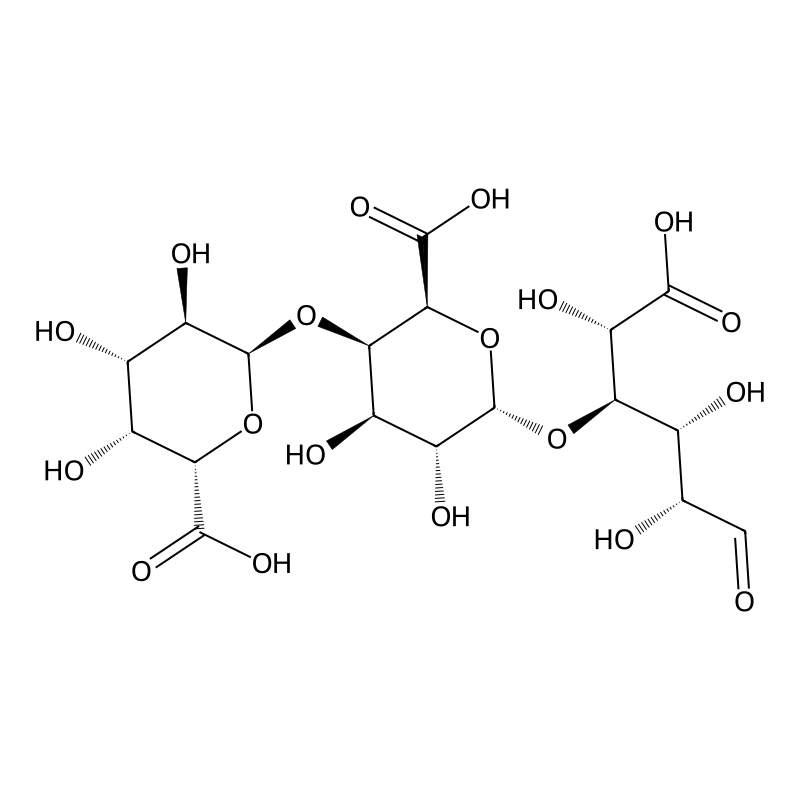

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycoscience and Carbohydrate Chemistry

Specific Scientific Field: Glycoscience and carbohydrate chemistry involve the study of carbohydrates, their structures, functions, and interactions. These compounds play essential roles in biological processes, including cell signaling, immune responses, and energy storage.

Application Summary:68Y215MS20: is a carbohydrate derivative with a complex structure. Researchers in glycoscience use it to investigate carbohydrate-protein interactions, glycan biosynthesis, and enzymatic reactions. Its unique sugar moieties make it an excellent model for understanding glycosylation patterns and their impact on cellular processes.

Experimental Procedures: To study 68Y215MS20, scientists employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow them to determine the compound’s precise structure, including the stereochemistry of its sugar residues.

Results and Outcomes: Researchers have discovered that 68Y215MS20 interacts with lectins, glycosyltransferases, and other glycan-binding proteins. By elucidating its binding partners, they gain insights into glycan-mediated recognition events. Additionally, studies reveal how specific modifications affect its biological activity, providing valuable information for drug design and therapeutic interventions .

Surface Plasmon Resonance Imaging (SPRi) Biosensors

Specific Scientific Field: SPRi biosensors are widely used in bioanalytical research and diagnostics. They rely on the interaction between biomolecules (such as proteins, nucleic acids, or carbohydrates) and a sensor surface to detect binding events in real time.

Application Summary:68Y215MS20: finds application in SPRi biosensors due to its ability to bind to specific receptors. Researchers immobilize the compound on a sensor chip and monitor its interactions with target molecules. This approach enables label-free, real-time detection of analytes, making it valuable for drug screening, disease diagnosis, and environmental monitoring.

Experimental Procedures:68Y215MS20: -based SPRi biosensors allow sensitive detection of biomolecules. Researchers have successfully used them for multiplex biomarker screening, drug-target interaction studies, and monitoring cellular processes in real time .

The compound (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex carbohydrate derivative featuring multiple hydroxyl and carboxylic acid functional groups. Its intricate stereochemistry and structural features suggest potential biological activity and applications in pharmaceutical chemistry. This compound is characterized by a series of sugar-like structures (oxanes) with various substitutions that may influence its solubility, reactivity, and interactions with biological targets.

These methods allow for the precise control of stereochemistry and functional group placement.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar configurations often exhibit diverse activities such as:

- Antioxidant Activity: Hydroxyl groups can scavenge free radicals, contributing to antioxidant properties.

- Antimicrobial Properties: Carboxylic acids are known for their ability to disrupt microbial membranes.

- Anticoagulant Effects: Certain sugar derivatives have been shown to influence blood coagulation processes .

The specific biological effects would need to be evaluated through bioassays and pharmacological studies.

The synthesis of this compound can involve several strategies:

- Carbohydrate Synthesis: Utilizing protected sugars as starting materials and employing selective deprotection and functionalization techniques.

- Multi-step Organic Synthesis: Combining various organic reactions such as acylation, oxidation, and glycosylation to build the complex structure.

- Enzymatic Synthesis: Employing enzymes to catalyze specific reactions under mild conditions for selective modifications

The potential applications of this compound span several fields:

- Pharmaceuticals: As a candidate for drug development due to its possible biological activities.

- Nutraceuticals: Its antioxidant properties may be beneficial in dietary supplements.

- Cosmetics: The moisturizing effects of carbohydrates make them suitable for skin care formulations .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like:

- Surface Plasmon Resonance (SPR): To measure binding affinities.

- NMR Spectroscopy: To elucidate structural interactions at the molecular level.

- Molecular Docking Studies: To predict how the compound fits into active sites of target proteins.

These studies can provide insights into the mechanism of action and potential therapeutic uses .

Similar Compounds

Several compounds share structural similarities with the target compound. Here are a few notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| D-glucose | Simple hexose sugar | Energy source; metabolic pathways |

| Rutin | Flavonoid glycoside | Antioxidant; anti-inflammatory |

| Quercetin | Flavonoid | Antioxidant; antihistamine |

These compounds demonstrate unique biological activities influenced by their specific structural characteristics. The target compound's complexity may confer distinct advantages in terms of bioactivity or therapeutic potential compared to these simpler molecules .

Glycosylation Strategies

1.1.1.1 Stereoselective Glycosyl Donor/Acceptor Systems

The stereoselective assembly of glycosidic bonds in this compound relies on precise control of donor/acceptor reactivity and intermediate conformations. Pre-activation strategies, where glycosyl donors are activated prior to acceptor addition, enable the formation of stable intermediates such as glycosyl triflates or oxocarbenium ions, which dictate stereochemical outcomes. For example, trichloroacetimidate donors have been employed to generate α-configured glycosides via SN2-like mechanisms, while thioglycosides facilitate β-selectivity through neighboring group participation.

Key advancements include the use of 3,4-O-benzylidene-protected donors, which lock the pyranose ring into a rigid 4H3 half-chair conformation, favoring β-glycoside formation via axial attack. Conversely, donors with 2-O-acyl groups promote 1,2-trans-stereoselectivity by stabilizing oxocarbenium ions through electronic effects. Recent studies highlight the critical role of solvent polarity and additive effects (e.g., DMF or DTBMP) in modulating intermediate stability and reaction pathways.

1.1.1.2 Protecting Group Chemistry for Multi-Hydroxyl Reactivity

The compound’s multiple hydroxyl groups necessitate orthogonal protection strategies to ensure regioselective glycosylation. Benzyl (Bn), acetyl (Ac), and silyl ethers (e.g., TBS, TBDPS) are commonly used due to their compatibility with sequential deprotection. For instance, 4,6-O-benzylidene acetals selectively protect equatorial hydroxyls, while pivaloyl (Piv) groups shield primary alcohols through steric hindrance.

A critical challenge lies in balancing electron-withdrawing and -donating effects to optimize donor reactivity. Electron-deficient protecting groups (e.g., 2,2,2-trichloroethoxycarbonyl [Troc]) enhance leaving group ability, whereas bulky silyl ethers (e.g., TIPS) reduce undesired side reactions. The table below summarizes commonly used protecting groups and their effects:

| Protecting Group | Key Properties | Deprotection Method |

|---|---|---|

| Benzyl (Bn) | Stable under acidic/basic conditions | Hydrogenolysis (H2/Pd-C) |

| Acetyl (Ac) | Participates in neighboring group effects | Basic hydrolysis (NaOMe/MeOH) |

| TBS | Steric shielding of primary alcohols | Fluoride ions (TBAF) |

| Benzylidene | Conformational locking | Acidic hydrolysis (TFA/H2O) |

Enzymatic Synthesis Techniques

1.1.2.1 Glycosyltransferase-Mediated Assembly

Glycosyltransferases (GTs) enable highly regioselective and stereospecific glycosylation using nucleotide-activated sugars (e.g., UDP-Glc, CMP-NeuAc). For example, β1,4-galactosyltransferases and α2,6-sialyltransferases have been utilized to construct the compound’s branched oligosaccharide core. Structural studies of GTs reveal conserved Rossmann-fold domains that position acceptors for nucleophilic attack, ensuring precise anomeric control.

Recent engineering efforts focus on expanding GT substrate promiscuity. Mutants of Pasteurella multocida α2,3-sialyltransferase (PmST1-M144D) and Helicobacter mustelae α1,2-fucosyltransferase (HmFT) exhibit relaxed donor specificity, enabling the incorporation of non-natural sugars (e.g., azido- or alkynyl-modified analogs).

1.1.2.2 Glycosidase-Catalyzed Transglycosylation

Glycosidases, though primarily hydrolytic enzymes, can be repurposed for synthetic transglycosylation under kinetically controlled conditions. Thermotoga neapolitana β-glucosidase (TnBgl1A) catalyzes the transfer of glucosyl residues to ceramide acceptors, forming β-linked glycosphingolipid analogs. Key parameters include:

- Low water activity (achieved via organic co-solvents like DMSO) to suppress hydrolysis.

- pH optimization (pH 6.5–7.5) to balance enzyme activity and acceptor nucleophilicity.

1.1.2.3 Glycosynthase Engineering for Regioselective Coupling

Glycosynthases, engineered glycosidases lacking hydrolytic activity, enable irreversible glycoside synthesis. Mutants such as Agrobacterium sp. β-glucosidase (Abg E358A) utilize activated glycosyl fluorides (e.g., α-D-glucopyranosyl fluoride) to form β1,4-linkages with >90% efficiency. Structural insights from Thermus thermophilus glycosynthases reveal that mutations at the nucleophilic residue (e.g., E → A) prevent water access, eliminating hydrolysis while retaining transglycosylation activity.

Applications in synthesizing the target compound include: